molecular formula C60H101N15O17 B549945 GAP 27 CAS No. 198284-64-9

GAP 27

Cat. No.: B549945
CAS No.: 198284-64-9
M. Wt: 1304.5 g/mol
InChI Key: SXRAPDIXXYFGJG-MDAHIHQXSA-N
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Description

Gap 27 is a synthetic peptide derived from connexin 43, a protein that forms gap junctions. Gap junctions are channels that allow the passage of ions and small molecules between adjacent cells, facilitating intercellular communication. This compound is known for its selective inhibition of gap junctions, making it a valuable tool in scientific research .

Biochemical Analysis

Biochemical Properties

GAP 27 interacts with various enzymes, proteins, and other biomolecules. It is known to attenuate acetylcholine-induced arterial relaxation and inhibit potassium ion-mediated smooth muscle relaxation . It also enhances wound healing in model systems . These interactions highlight the significant role of this compound in biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to evaluate the contribution of gap-junctional communication to osteoclastic bone resorption .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that this compound has been used in various studies to understand its impact on cellular communication .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Gap 27 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The peptide sequence for this compound is Serine-Arginine-Proline-Threonine-Glutamic acid-Lysine-Threonine-Isoleucine-Phenylalanine-Isoleucine-Isoleucine . The synthesis involves the following steps:

    Coupling: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Chemical Reactions Analysis

Gap 27 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Gap 27 is unique in its selective inhibition of connexin 43 gap junctions. Similar compounds include:

This compound’s specificity for connexin 43 and its well-defined sequence make it a valuable tool for studying gap junction communication and developing targeted therapies.

Biological Activity

GAP 27 is a synthetic connexin-mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43). Its primary function is to inhibit gap junction communication and hemichannel activity, making it a significant compound in various biological studies, particularly concerning cell migration, wound healing, and tissue preservation. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound operates by blocking connexin channels that facilitate intercellular communication. This inhibition affects several cellular processes:

  • Cell Migration : this compound enhances the migration of fibroblasts and keratinocytes, which are crucial for wound healing.
  • Gene Expression : The peptide modulates gene expression related to extracellular matrix (ECM) remodeling and cell adhesion.
  • Cell Survival : It protects cells from ischemic conditions, particularly during cold storage.

Impact on Cell Migration

A study demonstrated that this compound significantly increases the migration rates of human dermal fibroblasts under both normal and hyperglycemic conditions. The peptide was shown to:

  • Upregulate 34 genes related to ECM in euglycemic conditions while downregulating 9 genes in hyperglycemia .
  • Influence the migration of diabetic keratinocytes less effectively compared to non-diabetic cells .

Gene Expression Modulation

Research utilizing PCR arrays indicated that this compound alters gene expression profiles associated with cell migration and adhesion:

ConditionUpregulated GenesDownregulated Genes
Euglycemia341
Hyperglycemia19

This differential regulation suggests that this compound's effects are context-dependent, particularly influenced by glucose levels .

Protective Effects in Ischemia

In a study examining the effects of this compound on uterine biopsies subjected to ischemia/reperfusion injury, it was found that:

  • This compound treatment reduced cell death during cold storage conditions.
  • The effective concentration for inhibiting hemichannel activity was approximately 161 μM , while gap junction inhibition required 20–30 μM .

Wound Healing in Diabetic Models

A case study involving diabetic fibroblasts highlighted the therapeutic potential of this compound in enhancing wound healing. In vitro experiments showed that:

  • Fibroblast migration was significantly improved when treated with this compound, even in high-glucose environments.
  • The peptide's ability to reduce connexin-mediated communication contributed to enhanced cell movement, crucial for effective wound closure in diabetic patients .

Cold Storage Applications

Another relevant case study focused on the application of this compound in preserving human tissues during cold storage. The findings indicated that:

  • Treatment with this compound before cold storage significantly reduced apoptosis in stored tissues.
  • This suggests its potential use in transplant medicine to improve graft survival rates post-storage .

Properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAPDIXXYFGJG-MDAHIHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H101N15O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432769
Record name GAP 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198284-64-9
Record name GAP 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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